

# O-Deshydroxyethyl Bosentan: A Technical Overview for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *o-Deshydroxyethyl bosentan*

Cat. No.: B601010

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**O-Deshydroxyethyl bosentan**, an active metabolite of the dual endothelin receptor antagonist bosentan, plays a significant role in the overall pharmacological profile of its parent drug. This technical guide provides a comprehensive overview of its chemical identifiers, metabolic pathway, and available pharmacological data. The information is intended to support researchers, scientists, and drug development professionals in their understanding of this compound. **o-Deshydroxyethyl bosentan** is also known by its research code Ro 48-5033[1][2][3].

## Chemical Identifiers and Properties

A summary of the key chemical identifiers for **o-Deshydroxyethyl bosentan** is provided in the table below.

| Identifier        | Value                                                                              | Reference(s)                                                                    |
|-------------------|------------------------------------------------------------------------------------|---------------------------------------------------------------------------------|
| CAS Number        | 174227-14-6                                                                        | <a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> |
| Molecular Formula | C25H25N5O5S                                                                        | <a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> |
| Molecular Weight  | 507.56 g/mol                                                                       | <a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> |
| IUPAC Name        | 4-tert-butyl-N-[6-hydroxy-5-(2-methoxyphenoxy)-2-pyrimidin-2-yl]benzenesulfonamide | <a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> |
| Synonyms          | Ro 48-5033, Bosentan USP<br>Related Compound B                                     | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>                     |
| InChI Key         | REEANFGHAAWSIZ-UHFFFAOYSA-N                                                        | <a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> |

## Metabolism of Bosentan to O-Deshydroxyethyl Bosentan

Bosentan is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C9 and CYP3A4[\[1\]](#)[\[2\]](#)[\[7\]](#)[\[8\]](#). This process leads to the formation of three main metabolites, with **o-Deshydroxyethyl bosentan** (Ro 48-5033) being the major active metabolite[\[1\]](#)[\[2\]](#)[\[3\]](#). The other two metabolites are Ro 47-8634 and Ro 64-1056[\[1\]](#)[\[3\]](#)[\[9\]](#). The metabolic pathway is initiated by the hydroxylation of the t-butyl group of bosentan[\[5\]](#)[\[10\]](#).

The metabolic conversion of bosentan to its primary metabolites can be visualized in the following diagram:



[Click to download full resolution via product page](#)

Caption: Metabolic pathway of Bosentan to its metabolites.

## Pharmacological Activity

**O-Deshydroxyethyl bosentan** is a pharmacologically active metabolite that contributes to the overall therapeutic effect of bosentan[1][2][11]. It acts as a dual endothelin receptor antagonist, similar to its parent compound[12].

## Quantitative Pharmacological Data

| Parameter                           | Value                                                           | Reference(s)                                                  |
|-------------------------------------|-----------------------------------------------------------------|---------------------------------------------------------------|
| Contribution to Bosentan's Activity | 10-20%                                                          | <a href="#">[7]</a> <a href="#">[11]</a> <a href="#">[13]</a> |
| Relative Potency to Bosentan        | Approximately 2-fold less potent                                | <a href="#">[1]</a>                                           |
| Plasma Protein Binding              | Less tightly bound than bosentan (3 times higher free fraction) | <a href="#">[1]</a>                                           |

## Signaling Pathway of Bosentan and its Active Metabolite

Bosentan and its active metabolite, **o-Deshydroxyethyl bosentan**, exert their pharmacological effects by competitively antagonizing endothelin-1 (ET-1) at both the ETA and ETB receptors[\[7\]](#). ET-1 is a potent vasoconstrictor, and by blocking its receptors, bosentan and its metabolite lead to vasodilation.

The signaling cascade initiated by ET-1 and its antagonism by bosentan is depicted below:

## Endothelin Receptor Antagonism by Bosentan

[Click to download full resolution via product page](#)

Caption: Mechanism of action of Bosentan and its active metabolite.

## Experimental Protocols

Detailed experimental protocols for the specific synthesis of ***o*-Deshydroxyethyl bosentan** are not readily available in the public domain, as it is primarily formed through metabolism. However, the analytical methods for its quantification in biological matrices are well-established.

## Analytical Method for Quantification in Plasma

A common method for the determination of bosentan and its metabolites, including ***o*-Deshydroxyethyl bosentan**, in plasma is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS)[3][4][9].

A representative, generalized workflow for this method is as follows:

#### LC-MS/MS Workflow for o-Deshydroxyethyl bosentan Analysis



[Click to download full resolution via product page](#)

Caption: General workflow for LC-MS/MS analysis.

Key Parameters for LC-MS/MS Analysis (Illustrative Examples):

| Parameter                            | Typical Value/Condition                                                |
|--------------------------------------|------------------------------------------------------------------------|
| Chromatographic Column               | C18 reverse-phase column                                               |
| Mobile Phase                         | Gradient of acetonitrile and water with a modifier (e.g., formic acid) |
| Ionization Mode                      | Electrospray Ionization (ESI), positive or negative mode               |
| Detection                            | Multiple Reaction Monitoring (MRM)                                     |
| Lower Limit of Quantification (LLOQ) | Typically in the low ng/mL range (e.g., 1-5 ng/mL)[4][14]              |

## Conclusion

**O-Deshydroxyethyl bosentan** is a critical component in the overall pharmacology of bosentan. As the major active metabolite, its contribution to the dual endothelin receptor antagonism is significant. This guide provides a foundational understanding of its chemical properties, metabolic generation, and analytical determination. Further research into the specific pharmacological and toxicological profile of isolated **o-Deshydroxyethyl bosentan** could provide deeper insights into the therapeutic actions and potential side effects of bosentan therapy.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Bosentan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. publications.ersnet.org [publications.ersnet.org]

- 4. researchgate.net [researchgate.net]
- 5. technologynetworks.com [technologynetworks.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Clinical pharmacology of bosentan, a dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Single- and multiple-dose pharmacokinetics of bosentan and its interaction with ketoconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hyphadiscovery.com [hyphadiscovery.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. lgmpharma.com [lgmpharma.com]
- 14. karger.com [karger.com]
- To cite this document: BenchChem. [O-Deshydroxyethyl Bosentan: A Technical Overview for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b601010#o-deshydroxyethyl-bosentan-cas-number-and-identifiers>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)